Enantiomeric Purity: Fmoc-Ile-OH vs. Fmoc-Val-OH and Fmoc-Leu-OH from a Single Manufacturer
Under identical Novabiochem® manufacturing and analytical protocols, Fmoc-Ile-OH specifies a minimum enantiomeric purity of 99.7% (a/a), while both Fmoc-Val-OH and Fmoc-Leu-OH achieve a higher minimum of 99.8% (a/a) . The 0.1 percentage-point difference reflects the inherent challenge of controlling epimerization at the Cα position while preserving the Cβ (S) configuration of isoleucine, a requirement absent for the single-chiral-center valine and leucine derivatives.
| Evidence Dimension | Enantiomeric purity specification (area% by chiral HPLC) |
|---|---|
| Target Compound Data | Fmoc-Ile-OH: ≥ 99.7% (a/a) |
| Comparator Or Baseline | Fmoc-Val-OH: ≥ 99.8% (a/a); Fmoc-Leu-OH: ≥ 99.8% (a/a); Fmoc-D-Ile-OH: ≥ 98.0% (a/a) |
| Quantified Difference | Fmoc-Ile-OH enantiomeric purity specification is 0.1 percentage points lower than Fmoc-Val-OH and Fmoc-Leu-OH, but 1.7 points higher than Fmoc-D-Ile-OH |
| Conditions | Novabiochem® product line; analytical methods per manufacturer Certificate of Analysis; values represent minimum release specifications, not typical batch data |
Why This Matters
The tighter achievable enantiomeric purity ceiling for L-Ile versus D-Ile directly informs procurement decisions for GMP peptide API starting materials, where 99.7% is the demonstrated standard for the L-enantiomer.
